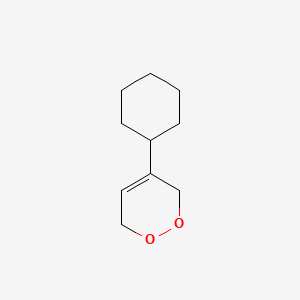

4-Cyclohexyl-3,6-dihydro-1,2-dioxine

説明

特性

CAS番号 |

681855-85-6 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC名 |

4-cyclohexyl-3,6-dihydro-1,2-dioxine |

InChI |

InChI=1S/C10H16O2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h6,9H,1-5,7-8H2 |

InChIキー |

LVWFERDGQYSCNU-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C2=CCOOC2 |

製品の起源 |

United States |

Mechanism of Singlet Oxygen Cycloaddition for 4-Cyclohexyl-3,6-dihydro-1,2-dioxine: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The synthesis of 1,2-dioxines via photooxygenation represents a cornerstone of peroxide chemistry, frequently utilized as a biomimetic approach to naturally occurring marine endoperoxides 1. As an Application Scientist, I approach the synthesis of 4-cyclohexyl-3,6-dihydro-1,2-dioxine not merely as a sequence of laboratory steps, but as a highly orchestrated interaction between photophysics, orbital symmetry, and thermodynamic control. This whitepaper deconstructs the [4+2] cycloaddition of singlet oxygen ( 1O2 ) to 2-cyclohexyl-1,3-butadiene, detailing the mechanistic causality, self-validating experimental protocols, and analytical benchmarks required for successful execution.

Mechanistic Elucidation of the [4+2] Cycloaddition

The Photophysics of Singlet Oxygen Generation

Ground-state molecular oxygen is a triplet ( 3Σg− ), characterized by two unpaired electrons in degenerate π∗ antibonding orbitals. Due to spin conservation rules, triplet oxygen reacts sluggishly with singlet organic molecules. To overcome this kinetic barrier, oxygen must be excited to its lowest singlet state ( 1Δg ), which is approximately 22 kcal/mol higher in energy and features paired electrons in a single π∗ orbital 2. This electronic reconfiguration transforms oxygen into a highly reactive, electrophilic dienophile capable of rapidly attacking electron-rich organic compounds 3.

Orbital Interactions and Stereochemistry

The reaction between 2-cyclohexyl-1,3-butadiene and singlet oxygen is a symmetry-allowed[4+2] cycloaddition.

-

Conformational Prerequisite: The diene must adopt an s-cis conformation to allow simultaneous overlap with the oxygen molecule 4.

-

Transition State Dynamics: While highly sterically hindered or electronically biased dienes may react via a stepwise mechanism involving a perepoxide or diradical intermediate 2, the cycloaddition to simple alkyl-substituted 1,3-dienes like 2-cyclohexyl-1,3-butadiene predominantly proceeds via a concerted, suprafacial transition state 4.

-

Substituent Directing Effects: The cyclohexyl group at the C2 position acts as a mild electron-donating group via hyperconjugation. This raises the energy of the diene's Highest Occupied Molecular Orbital (HOMO), facilitating a more robust interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic singlet oxygen, thereby accelerating endoperoxide formation.

Pathway Visualization

The following diagram maps the logical flow of energy transfer and molecular orbital interaction required to form the 1,2-dioxine ring.

Photochemical generation of singlet oxygen and [4+2] cycloaddition pathway.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the synthesis of 4-cyclohexyl-3,6-dihydro-1,2-dioxine must be approached as a self-validating system. Every experimental choice is governed by strict physical chemistry principles.

Step-by-Step Methodology

-

Reaction Setup & Causality of Solvent: Dissolve 2-cyclohexyl-1,3-butadiene (1.16 g, 8.40 mmol) and a catalytic amount of a photosensitizer (e.g., Tetraphenylporphyrin or Rose Bengal) in 90 mL of anhydrous dichloromethane ( CH2Cl2 ) 5. Causality: CH2Cl2 is chosen because the non-radiative deactivation of 1O2 is minimized in halogenated solvents, extending its lifetime and increasing the probability of successful diene collisions 3.

-

Oxygenation & Irradiation: Purge the system with dry O2 gas for 15 minutes, then maintain a continuous, gentle sparge. Irradiate the solution for 6 hours using 3 x 500 W tungsten lamps 5. Maintain the reaction vessel in a water bath at 20°C. Causality: Tungsten lamps or specific LED arrays provide the necessary visible light to excite the sensitizer, which undergoes intersystem crossing to transfer energy to 3O2 6. Temperature control prevents the thermal cycloreversion (retro-Diels-Alder) of the newly formed endoperoxide 3.

-

In-Process Monitoring (Self-Validation Check 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a 5:95 ether/hexane mobile phase. The reaction is complete when the non-polar diene spot disappears and a distinct spot at Rf=0.45 emerges 5.

-

Purification: Concentrate the mixture in vacuo at ambient temperature. Purify the crude residue via flash column chromatography on silica gel using a 90:10 hexane/ethyl acetate gradient to isolate the product as a colorless oil 5.

Quantitative Data & Analytical Validation

The ultimate validation of the [4+2] cycloaddition is the spectroscopic confirmation of the endoperoxide bridge. The table below summarizes the expected quantitative yields and critical NMR shifts that confirm the successful conversion of the diene to 4-cyclohexyl-3,6-dihydro-1,2-dioxine 5.

| Analytical Parameter | Expected Result | Mechanistic Significance / Causality |

| Reaction Yield | ~77% (0.88 g) | Indicates high efficiency of the suprafacial[4+2] attack in CH2Cl2 . |

| TLC Retention ( Rf ) | 0.45 (5:95 ether/hexane) | The introduction of the peroxide bridge increases polarity compared to the starting diene. |

| 1 H NMR (300 MHz) | δ 4.51–4.59 (m, 4H) | Critical Validator: Confirms the formation of the CH2−O bonds in the 1,2-dioxine ring. |

| 1 H NMR (300 MHz) | δ 5.59–5.62 (m, 1H) | Confirms the presence of the remaining alkene proton within the newly formed ring. |

| 13 C NMR (75 MHz) | δ 70.1, 71.6 | Validates the carbons directly attached to the endoperoxide oxygen atoms. |

| IR Spectroscopy | 1037, 971, 943 cm −1 | Characteristic stretching frequencies associated with the cyclic peroxide (O-O) linkage. |

References

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Reactivity and Applications of Singlet Oxygen Molecule | IntechOpen [intechopen.com]

- 4. books.rsc.org [books.rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Structural Properties and Conformation of 4-cyclohexyl-3,6-dihydro-1,2-dioxine

Abstract

This technical guide provides a comprehensive analysis of the structural properties and conformational behavior of 4-cyclohexyl-3,6-dihydro-1,2-dioxine, a heterocyclic compound of interest in synthetic organic chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous systems and employs established principles of stereochemistry and conformational analysis to predict its characteristics. The proposed synthesis, detailed conformational landscape, and predicted spectroscopic signatures are presented to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document is structured to provide not just a theoretical framework but also actionable insights for the potential synthesis and characterization of this and related 4-substituted-3,6-dihydro-1,2-dioxines.

Introduction: The Significance of the 3,6-dihydro-1,2-dioxine Scaffold

The 3,6-dihydro-1,2-dioxine ring system is a fascinating and synthetically useful heterocyclic motif. Containing an endoperoxide linkage within a six-membered ring, these compounds are valuable intermediates in organic synthesis, often serving as precursors to a variety of highly functionalized acyclic and heterocyclic molecules. Their utility stems from the controlled cleavage of the relatively weak O-O bond, which can be triggered by thermal, photochemical, or chemical means. This allows for the stereospecific introduction of oxygen functionalities and the construction of complex molecular architectures.

The introduction of a bulky substituent, such as a cyclohexyl group at the 4-position, is expected to profoundly influence the conformational preferences of the 3,6-dihydro-1,2-dioxine ring. A thorough understanding of these conformational dynamics is crucial for predicting the molecule's reactivity, its interaction with biological systems, and for the rational design of synthetic strategies. This guide will therefore delve into the nuanced interplay of steric and electronic factors that govern the three-dimensional structure of 4-cyclohexyl-3,6-dihydro-1,2-dioxine.

Proposed Synthesis of 4-cyclohexyl-3,6-dihydro-1,2-dioxine

The most direct and widely employed method for the synthesis of 3,6-dihydro-1,2-dioxines is the [4+2] cycloaddition reaction between a conjugated 1,3-diene and singlet oxygen (¹O₂).[1][2][3] This reaction is a powerful tool for the formation of the endoperoxide bridge in a single, often stereospecific, step.

Synthetic Pathway

The proposed synthesis of 4-cyclohexyl-3,6-dihydro-1,2-dioxine commences with the readily available starting material, 1-cyclohexyl-1,3-butadiene. The reaction proceeds via a photosensitized generation of singlet oxygen, which then undergoes a Diels-Alder reaction with the diene.

Caption: Proposed synthetic route to 4-cyclohexyl-3,6-dihydro-1,2-dioxine.

Experimental Protocol

-

Preparation of the Reaction Mixture: Dissolve 1-cyclohexyl-1,3-butadiene (1.0 eq.) and a suitable photosensitizer (e.g., Rose Bengal or Methylene Blue, ~0.01 eq.) in a solvent such as dichloromethane (CH₂Cl₂) or methanol (CH₃OH). The choice of solvent can influence the lifetime of singlet oxygen and the reaction rate.

-

Generation of Singlet Oxygen: While vigorously stirring, irradiate the solution with a visible light source (e.g., a 500 W tungsten lamp) and continuously bubble a stream of oxygen (O₂) through the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-cyclohexyl-3,6-dihydro-1,2-dioxine.

Causality Behind Experimental Choices:

-

Photosensitizer: A photosensitizer is essential to absorb light and transfer the energy to ground-state triplet oxygen (³O₂) to generate the reactive singlet oxygen (¹O₂). Rose Bengal and Methylene Blue are commonly used due to their high quantum yields for singlet oxygen production.

-

Solvent: The solvent should be inert to singlet oxygen and provide good solubility for the reactants. Chlorinated and alcoholic solvents are often preferred.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and decomposition of the endoperoxide product.

Structural Properties and Conformational Analysis

The conformational landscape of 4-cyclohexyl-3,6-dihydro-1,2-dioxine is primarily dictated by the interplay between the inherent conformational preferences of the six-membered dihydro-1,2-dioxine ring and the steric demands of the bulky cyclohexyl substituent.

The 3,6-dihydro-1,2-dioxine Ring Conformation

Unlike cyclohexane, which predominantly adopts a chair conformation, the presence of a double bond in the 3,6-dihydro-1,2-dioxine ring prevents a true chair geometry.[4][5] The ring is expected to exist in a half-chair or a twist-boat conformation. The half-chair conformation minimizes torsional strain associated with the double bond, while the twist-boat conformation can also alleviate steric interactions. The energy difference between these conformations is generally small, and the ring is likely to be flexible.

The Influence of the Cyclohexyl Substituent

The cyclohexyl group is a sterically demanding substituent with a significant A-value (the Gibbs free energy difference between the axial and equatorial conformers in a cyclohexane ring), which is approximately 2.15 kcal/mol. This strong preference for the equatorial position is a dominant factor in determining the overall conformation of the molecule.[6][7]

Conformational Equilibria

Two primary chair-like conformers can be envisioned for 4-cyclohexyl-3,6-dihydro-1,2-dioxine, arising from the two possible chair-like conformations of the dihydro-1,2-dioxine ring and the axial versus equatorial placement of the cyclohexyl group.

Caption: Conformational equilibrium of 4-cyclohexyl-3,6-dihydro-1,2-dioxine.

The equilibrium will overwhelmingly favor the conformer with the cyclohexyl group in the equatorial position to minimize 1,3-diaxial interactions. The axial conformer would experience significant steric repulsion between the cyclohexyl group and the protons or substituents at the C6 position of the dihydro-1,2-dioxine ring.

Computational Modeling Workflow

To obtain a more quantitative understanding of the structural properties and conformational energies, a computational approach using Density Functional Theory (DFT) is recommended.[8][9][10]

Caption: Workflow for computational analysis of 4-cyclohexyl-3,6-dihydro-1,2-dioxine.

This computational workflow would allow for the determination of:

-

Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for each conformer.

-

Relative Energies: The energy difference between the axial and equatorial conformers, providing a theoretical A-value for the cyclohexyl group on this specific ring system.

-

Predicted NMR Spectra: Theoretical chemical shifts that can be compared with experimental data to confirm the conformational assignment.

Predicted Spectroscopic Properties (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of organic molecules.[11][12][13] Based on data from analogous systems, the following ¹H and ¹³C NMR spectral features are predicted for the favored equatorial conformer of 4-cyclohexyl-3,6-dihydro-1,2-dioxine.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations and Remarks |

| H3 | 6.0 - 6.5 | 125 - 135 | Olefinic proton, likely a doublet. |

| H4 | 2.5 - 3.0 | 35 - 45 | Allylic proton, multiplet. Shows correlation to H3 and cyclohexyl protons in COSY. |

| H5 | 5.8 - 6.3 | 120 - 130 | Olefinic proton, likely a doublet of doublets. |

| H6 | 4.5 - 5.0 | 70 - 80 | Protons on carbon adjacent to two oxygen atoms, deshielded. |

| Cyclohexyl-H (axial) | 1.0 - 1.4 | 25 - 35 | Shielded relative to equatorial protons. |

| Cyclohexyl-H (equatorial) | 1.6 - 2.0 | 25 - 35 | Deshielded relative to axial protons. |

Justification for Predicted Shifts:

-

Olefinic Protons (H3, H5): These protons are in a double bond and are therefore expected to resonate in the downfield region (5.8-6.5 ppm).

-

Allylic Proton (H4): This proton is adjacent to the double bond and the cyclohexyl group, leading to a chemical shift in the range of 2.5-3.0 ppm.

-

Protons at C6: The protons at the C6 position are attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding and a chemical shift in the 4.5-5.0 ppm region.

-

Cyclohexyl Protons: The axial protons of the cyclohexyl ring are shielded by the carbon-carbon single bonds of the ring and are expected to appear at a lower chemical shift compared to the equatorial protons.[6][12][13]

Conclusion

This technical guide has presented a detailed, albeit predictive, analysis of the structural and conformational properties of 4-cyclohexyl-3,6-dihydro-1,2-dioxine. By leveraging established synthetic methodologies and fundamental principles of stereochemistry, a plausible pathway for its synthesis via a [4+2] cycloaddition has been outlined. The conformational analysis strongly suggests a preference for a half-chair or twist-boat conformation of the dihydro-1,2-dioxine ring with the bulky cyclohexyl substituent occupying the equatorial position to minimize steric strain.

The predicted ¹H and ¹³C NMR spectroscopic data provide a valuable reference for the future experimental characterization of this molecule. The insights provided in this guide are intended to facilitate further research into the chemistry of 4-substituted-3,6-dihydro-1,2-dioxines and to aid in the rational design of new synthetic intermediates and potentially bioactive molecules. Experimental validation of the predictions made herein will be a crucial next step in fully elucidating the properties of this intriguing heterocyclic compound.

References

-

AIP Publishing. (n.d.). NMR Spectra of 1,1,4,4‐Tetramethylcyclohexyl‐cis and trans‐2,6‐diacetate. Retrieved from [Link]

-

Study of thermodynamic and NMR properties of some cyclohexane derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Griesbeck, A. G., et al. (2014). Ene–Diene Transmissive Cycloaddition Reactions with Singlet Oxygen: The Vinylogous Gem Effect and Its Use for Polyoxyfunctionalization of Dienes. The Journal of Organic Chemistry, 79(5), 1933–1942. [Link]

-

Reich, H. J. (2020, February 14). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. Retrieved from [Link]

-

Zeng, Z., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12769–12786. [Link]

-

Vandenbussche, S., & Verstraelen, T. (2014). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 16(34), 18396–18409. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2025). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. In Organic Chemistry.

-

Aubry, J.-M., et al. (1995). Kinetic Studies of Singlet Oxygen [4 + 2]-Cycloadditions with Cyclic 1,3-Dienes in 28 Solvents. Journal of the American Chemical Society, 117(10), 2942–2953. [Link]

-

Biarnés, X., et al. (2005). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. The Journal of Physical Chemistry A, 109(36), 8274–8281. [Link]

-

Conformational pathways of simple six‐membered rings. (n.d.). ResearchGate. Retrieved from [Link]

-

Pierini, A. B., & Ojea, G. (2006). [2 + 4] and [4 + 2] cycloadditions of o-thioquinones with 1,3-dienes: a computational study. Organic & Biomolecular Chemistry, 4(16), 3121–3129. [Link]

-

a. Generic scheme for singlet‐oxygen [4+2] cycloaddition with diene; b.... (n.d.). ResearchGate. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Chemistry LibreTexts. Retrieved from [Link]

-

Cyclohexane Conformational Analysis. (n.d.). Retrieved from [Link]

-

D'Acunto, M., et al. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 40, 107758. [Link]

-

Wu, Q., Hu, J., & Zhou, J. (2011). An efficient, overall [4+1] cycloaddition of 1,3-dienes and nitrene precursors. Angewandte Chemie International Edition, 50(41), 9733–9737. [Link]

-

Miller, M. W., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1432–1439. [Link]

-

Misra, K. L., & Sahu, N. (n.d.). DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketones. Sciforum. Retrieved from [Link]

-

Saeed, B. A., Saour, K. Y., & Elias, R. S. (2015). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKIVOC, 2009(13), 42–54. [Link]

-

Ramsden, C. A., & Smith, D. M. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 8031–8040. [Link]

-

1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Jbouri, B. A. A., & Al-Masoudi, W. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446–456. [Link]

-

Puri, R. K., Wong, T. C., & Puri, R. K. (1993). Solasodine and diosgenin: 1H and 13C assignments by two‐dimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 31(3), 278–282. [Link]

-

Tomasini, M. (n.d.). DFT calculations towards predictive organo/organometallic chemistry. TDX. Retrieved from [Link]

- Holthausen, M. C. (n.d.). Max C Holthausen. Google Scholar.

-

Kronik, L., et al. (2022). DFT exchange: sharing perspectives on the workhorse of quantum chemistry and materials science. Physical Chemistry Chemical Physics, 24(33), 19383–19471. [Link]

-

ChemInform Abstract: Synthesis and Structure of Dimethyl 3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. [Link]

-

A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 8. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. sciforum.net [sciforum.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns2.almerja.com]

In-Depth Technical Guide: Thermal Stability Limits of 4-Cyclohexyl-3,6-dihydro-1,2-dioxine at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability of 4-cyclohexyl-3,6-dihydro-1,2-dioxine at ambient temperatures. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous cyclic peroxides and theoretical chemical principles to offer a robust predictive framework. The guide covers the probable synthesis, factors influencing stability, potential decomposition pathways, and detailed protocols for empirical verification. This document is intended for researchers, scientists, and professionals in drug development who are working with or considering the use of novel cyclic peroxides.

Introduction: The Double-Edged Sword of 1,2-Dioxines

The 3,6-dihydro-1,2-dioxine ring system, a six-membered heterocycle containing a peroxide linkage, represents a fascinating and challenging class of compounds. The inherent weakness of the oxygen-oxygen bond, with a dissociation energy typically in the range of 20 to 50 kcal/mol, makes these molecules potent sources of radicals and useful intermediates in chemical synthesis.[1][2] This reactivity, however, is a double-edged sword, as it also predisposes them to thermal decomposition, raising significant concerns about their stability, particularly at room temperature.

The stability of cyclic peroxides is a critical parameter that dictates their suitability for various applications, including as anti-malarial, anti-cancer, and anti-viral agents. The introduction of a bulky, lipophilic substituent such as a cyclohexyl group at the 4-position of the 3,6-dihydro-1,2-dioxine ring is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. However, such substitutions can also influence the molecule's stability. This guide aims to provide a detailed, predictive analysis of the thermal stability of 4-cyclohexyl-3,6-dihydro-1,2-dioxine at room temperature, grounded in established principles of physical organic chemistry.

Proposed Synthesis of 4-Cyclohexyl-3,6-dihydro-1,2-dioxine

A likely precursor for the synthesis of 4-cyclohexyl-3,6-dihydro-1,2-dioxine is 1-cyclohexyl-1,3-butadiene. The [4+2] cycloaddition of singlet oxygen with this diene would yield the desired product.

Caption: Proposed synthesis of 4-cyclohexyl-3,6-dihydro-1,2-dioxine.

Experimental Protocol: Photosensitized Generation of Singlet Oxygen for Cycloaddition

-

Dissolution: Dissolve 1-cyclohexyl-1,3-butadiene and a photosensitizer (e.g., Rose Bengal, Methylene Blue) in a suitable solvent (e.g., dichloromethane, acetone) in a reaction vessel equipped with a gas inlet and a cold finger.

-

Oxygenation: Bubble a slow stream of oxygen through the solution while irradiating with a visible light source (e.g., a sodium lamp).

-

Temperature Control: Maintain the reaction temperature at a low value (e.g., -78 °C) using a dry ice/acetone bath to minimize decomposition of the peroxide product.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Workup: Upon completion, remove the solvent under reduced pressure at low temperature.

-

Purification: Purify the crude product by column chromatography on silica gel at low temperature to isolate the 4-cyclohexyl-3,6-dihydro-1,2-dioxine.

Predicted Thermal Stability at Room Temperature

The thermal stability of 4-cyclohexyl-3,6-dihydro-1,2-dioxine at room temperature is expected to be limited due to several intrinsic and substituent-related factors.

The Inherently Weak Peroxide Bond

The primary determinant of the thermal instability of 1,2-dioxines is the weak O-O bond.[1][2] Homolytic cleavage of this bond is often the initial and rate-determining step in the thermal decomposition of peroxides. The energy input required for this cleavage can be supplied by thermal energy, even at room temperature, leading to the formation of a diradical intermediate.

Ring Strain

The 3,6-dihydro-1,2-dioxine ring exists in a half-chair conformation, which possesses a degree of torsional and angle strain. This ring strain contributes to the overall energetic instability of the molecule, lowering the activation energy for decomposition pathways that lead to more stable, open-chain structures. Computational studies on related 1,2-dioxins have suggested that they are thermodynamically less stable than their open-chain isomers.[3]

The Influence of the Cyclohexyl Substituent

The presence of a bulky cyclohexyl group at the 4-position is likely to influence the stability of the molecule in several ways:

-

Steric Effects: The cyclohexyl group may introduce additional steric strain, potentially destabilizing the ring and favoring decomposition.

-

Electronic Effects: As an alkyl group, the cyclohexyl substituent is weakly electron-donating. This may have a minor influence on the stability of the peroxide bond.

-

Molecular Weight: Generally, for a homologous series of peroxides, reactivity and instability decrease with increasing molecular weight.[4] The relatively high molecular weight of 4-cyclohexyl-3,6-dihydro-1,2-dioxine compared to simpler analogs may impart a slight increase in stability.

Predicted Decomposition Pathways at Room Temperature

The thermal decomposition of 4-cyclohexyl-3,6-dihydro-1,2-dioxine at room temperature is likely to proceed through a radical mechanism initiated by the homolysis of the O-O bond.

Caption: Predicted thermal decomposition pathways.

The initial diradical can undergo a variety of subsequent reactions, including:

-

Rearrangement: The diradical can rearrange to form more stable open-chain carbonyl compounds.

-

Fragmentation: The diradical can fragment into smaller radical species, which can then initiate further decomposition or polymerization reactions.

Given these factors, it is predicted that 4-cyclohexyl-3,6-dihydro-1,2-dioxine will have a limited shelf-life at room temperature and should be stored at low temperatures (ideally ≤ -20°C) to minimize decomposition.

Empirical Determination of Thermal Stability

To quantitatively assess the thermal stability of 4-cyclohexyl-3,6-dihydro-1,2-dioxine, a series of well-established analytical techniques can be employed.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of a material, including its decomposition temperature.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of purified 4-cyclohexyl-3,6-dihydro-1,2-dioxine into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Record the heat flow as a function of temperature. An exothermic event will indicate the decomposition of the sample. The onset temperature of this exotherm is a measure of the thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition profile.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Analysis: Record the mass loss as a function of temperature. The temperature at which significant mass loss begins corresponds to the onset of decomposition.

Isothermal Storage Studies

To determine the stability at a specific temperature (e.g., room temperature), isothermal storage studies are the most direct method.

Experimental Protocol: Isothermal Storage and Quantification

-

Sample Preparation: Prepare multiple, identical samples of the purified compound, either neat or in a suitable solvent, in sealed vials.

-

Storage: Store the vials at a constant, controlled room temperature (e.g., 25 °C) in the dark.

-

Time-Point Analysis: At regular time intervals (e.g., 0, 24, 48, 72 hours, etc.), remove a vial and quantify the remaining amount of 4-cyclohexyl-3,6-dihydro-1,2-dioxine using a suitable analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to separate the parent compound from its degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use quantitative NMR (qNMR) with an internal standard to determine the concentration of the compound.

-

-

Data Analysis: Plot the concentration of the compound as a function of time to determine its degradation kinetics and half-life at room temperature.

Summary of Predicted and Determinable Thermal Stability Parameters

| Parameter | Predicted Behavior | Experimental Technique for Determination |

| Room Temperature Stability | Limited, prone to slow decomposition. | Isothermal Storage Studies with HPLC or qNMR |

| Onset of Decomposition | Expected to be relatively low for a cyclic peroxide. | Differential Scanning Calorimetry (DSC) |

| Decomposition Profile | Likely a multi-step process involving mass loss. | Thermogravimetric Analysis (TGA) |

| Decomposition Products | Open-chain carbonyl compounds, polymeric materials. | Gas Chromatography-Mass Spectrometry (GC-MS), NMR |

Conclusion and Recommendations

Based on the fundamental principles of peroxide chemistry, 4-cyclohexyl-3,6-dihydro-1,2-dioxine is predicted to exhibit limited thermal stability at room temperature. The inherent weakness of the O-O bond, coupled with ring strain, makes the molecule susceptible to decomposition. For researchers and professionals working with this or structurally related compounds, the following recommendations are crucial:

-

Storage: Always store 4-cyclohexyl-3,6-dihydro-1,2-dioxine at low temperatures (≤ -20°C) in the dark to minimize thermal and photochemical decomposition.

-

Handling: Handle the compound with care, avoiding exposure to heat, light, and potential catalysts such as metal ions.

-

Empirical Verification: It is strongly recommended to empirically determine the thermal stability of any newly synthesized batch of this compound using the protocols outlined in this guide before its use in further applications.

This predictive guide serves as a critical starting point for understanding and managing the stability of 4-cyclohexyl-3,6-dihydro-1,2-dioxine. The experimental validation of these predictions will be essential for its safe and effective application in research and development.

References

-

Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. [Link]

-

American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

-

Block, E., Shan, Z., Glass, R. S., & Fabian, J. (2003). Revised structure of a purported 1,2-dioxin: a combined experimental and theoretical study. The Journal of Organic Chemistry, 68(10), 4108–4111. [Link]

-

Patsnap. (2026, March 9). Peroxide Stability Under Varying pH Conditions. Patsnap Eureka. [Link]

-

Chemical Synthesis Database. (2025, May 20). 3,6-dimethyl-3,6-dihydro-1,2-dioxine. [Link]

-

American Chemical Society. (n.d.). Peroxides and peroxide- forming compounds. ACS Chemical Health & Safety. [Link]

-

Patsnap. (2026, March 9). Operating Conditions to Stabilize Peroxide Formulations. Patsnap Eureka. [Link]

-

ResearchGate. (2020, August). Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. [Link]

Sources

Step-by-step synthesis protocol for 4-cyclohexyl-3,6-dihydro-1,2-dioxine

An Application Note and Protocol for the Synthesis of 4-cyclohexyl-3,6-dihydro-1,2-dioxine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-cyclohexyl-3,6-dihydro-1,2-dioxine, a cyclic endoperoxide of significant interest in synthetic chemistry. Endoperoxides serve as versatile intermediates for the preparation of diols, epoxides, and other oxygenated compounds, and exhibit potential in medicinal chemistry.[1] The described synthesis is achieved through a photosensitized [4+2] cycloaddition reaction between 1-vinyl-4-cyclohexylcyclohex-1-ene and singlet oxygen (¹O₂). This guide details the reaction mechanism, experimental setup, purification procedures, and critical safety protocols necessary for handling the peroxide product. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Principle

The synthesis of cyclic peroxides, specifically 1,2-dioxines, is a cornerstone of modern organic chemistry, providing access to a class of compounds with unique reactivity.[1] These structures are typically formed via the Diels-Alder type [4+2] cycloaddition of singlet oxygen with a conjugated 1,3-diene.[2][3] Singlet oxygen, the first electronically excited state of molecular oxygen (O₂), is a highly reactive dienophile that can be generated photochemically.[1][4][5] This method represents a green and efficient approach, often utilizing visible light, atmospheric oxygen, and a catalytic amount of a photosensitizer.[6][7]

The core of this protocol involves the transfer of energy from an excited photosensitizer to ground-state triplet oxygen (³O₂), generating the reactive singlet oxygen (¹O₂). This species is then trapped in situ by the diene substrate, 1-vinyl-4-cyclohexylcyclohex-1-ene, to yield the target endoperoxide.

Reaction Mechanism

The overall transformation proceeds via three key stages:

-

Photoexcitation: The photosensitizer (Sens) absorbs light energy (hν) and is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet sensitizer undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

-

Energy Transfer: The triplet sensitizer collides with ground-state triplet oxygen (³O₂), transferring its energy and returning to its ground state. This process excites the oxygen to its singlet state (¹O₂).

-

[4+2] Cycloaddition: The generated singlet oxygen reacts with the 1,3-diene system of 1-vinyl-4-cyclohexylcyclohex-1-ene to form the desired 4-cyclohexyl-3,6-dihydro-1,2-dioxine ring system.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Using Singlet Oxygen to Synthesize Natural Products and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Catalytic Ring-Opening of 4-Cyclohexyl-3,6-dihydro-1,2-dioxine

A Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking the Synthetic Potential of 1,2-Dioxines

The 3,6-dihydro-1,2-dioxine scaffold represents a class of synthetically versatile endoperoxides. Their defining feature, a weak peroxide (O-O) bond, makes them amenable to controlled ring-opening reactions, providing strategic access to valuable 1,4-oxygenated functional groups.[1][2] These products, including 1,4-diols and γ-hydroxyenones, are privileged motifs in numerous natural products and are key building blocks in drug development programs. This guide focuses on the catalytic ring-opening of 4-cyclohexyl-3,6-dihydro-1,2-dioxine, an unsymmetrical substrate whose reaction outcomes are governed by a delicate interplay of steric and electronic factors, offering a powerful tool for introducing complex functionality.

Mechanistic Foundations: The Fates of a Peroxide Bond

The reactivity of the 1,2-dioxine ring is dominated by the lability of the O-O bond, which can cleave via two distinct pathways, leading to different product classes. The chosen reaction conditions are paramount in directing the outcome.[2]

-

Heterolytic Cleavage: Typically induced by a base in an E2-like mechanism, this pathway involves the removal of an α-proton and results exclusively in the formation of cis-γ-hydroxyenones (HEOs).[1]

-

Homolytic Cleavage: This pathway can be initiated by heat, light, or, most controllably, by transition metal catalysts.[1][2] It proceeds through a radical mechanism and can yield a mixture of products: 1,4-diols, cis-γ-hydroxyenones (HEOs), and bisepoxides, depending on the subsequent steps.[2]

Caption: General pathways for 1,2-dioxine ring-opening.

The Role of Transition Metal Catalysis

Transition metals facilitate the homolytic cleavage of the peroxide bond through a one-electron redox process. This interaction generates an oxygen-centered radical and a metal-oxygen bond.[1][2] The choice of metal is critical; for instance, Ru(II) often favors bisepoxide formation, whereas Co(II) has demonstrated high selectivity for the generation of γ-hydroxyenones (HEOs), making it a catalyst of choice for this transformation.[1]

The regioselectivity of the ring-opening for an unsymmetrical substrate like 4-cyclohexyl-3,6-dihydro-1,2-dioxine is a key consideration. The initial metal-oxygen bond can form at either of the two oxygen atoms, leading to two possible regioisomeric HEOs. This selectivity is primarily dictated by the steric influence of the substituents on the dioxine ring.[1][3]

Caption: Simplified catalytic cycle for Co(II)-mediated HEO formation.

For 4-cyclohexyl-3,6-dihydro-1,2-dioxine, the bulky cyclohexyl group sterically hinders the approach of the catalyst to the adjacent oxygen atom. Consequently, the cobalt catalyst preferentially coordinates to the less hindered oxygen, leading to the formation of one major regioisomeric HEO product.

Application Notes: Cobalt(II)-Salen Catalyzed Reactions

Cobalt(II) complexes, particularly those employing salen-type ligands, are highly effective for the rearrangement of 1,2-dioxines to HEOs.[1][4]

-

Rationale for Catalyst Choice: Co(II)(salen) complexes are well-characterized, readily available or synthesized, and offer a high degree of selectivity for the desired HEO products over competing pathways.[1]

-

Controlling Regioselectivity: While steric hindrance from the cyclohexyl group is the primary determinant of regioselectivity, factors like the specific Co(II) complex used and the solvent can mildly influence the isomeric ratio of the products.[1][3]

-

Product Instability: A significant challenge in these reactions is the inherent instability of the HEO products. Under mildly acidic or basic conditions, they can readily dehydrate to form furans or rearrange to 1,4-diketones.[2] This instability necessitates careful reaction monitoring and often requires direct analysis of the crude reaction mixture without purification.

Caption: Regioselectivity in the ring-opening of the title compound.

Experimental Protocols

This section provides a detailed, self-validating protocol for the catalytic ring-opening of 4-cyclohexyl-3,6-dihydro-1,2-dioxine based on established methodologies for unsymmetrical 1,2-dioxines.[1]

Protocol 4.1: Cobalt(II)-Salen Catalyzed Synthesis of γ-Hydroxyenone

Objective: To perform a small-scale catalytic ring-opening and analyze the resulting product mixture in situ.

Materials:

-

4-Cyclohexyl-3,6-dihydro-1,2-dioxine (Substrate)

-

Co(II)(salen) or a similar Co(II) complex (Catalyst)

-

Deuterated Chloroform (CDCl₃) or Tetrahydrofuran (THF) (Solvent)

-

NMR tube

-

Small reaction vial with a magnetic stir bar

-

TLC plates (Silica gel)

-

Internal standard (e.g., phenyltrimethylsilane) for quantitative analysis (optional)

Step-by-Step Methodology:

-

Catalyst Preparation (The "Why"): In a clean, dry vial, dissolve the Co(II) catalyst (1.0-2.0 mol %) in the chosen solvent (e.g., 0.7 mL CDCl₃). Causality: Using a low catalyst loading is crucial for efficiency and minimizes potential side reactions or product degradation catalyzed by excess metal. Dissolving the catalyst first ensures it is fully solubilized before adding the substrate, leading to a homogeneous reaction start.

-

Reaction Initiation: To the catalyst solution, add the 4-cyclohexyl-3,6-dihydro-1,2-dioxine (e.g., 20 mg). If using CDCl₃, the reaction can be set up directly in an NMR tube for real-time monitoring. Causality: Adding the substrate to the catalyst solution ensures immediate and uniform exposure to the catalyst.

-

Reaction Monitoring (Self-Validation):

-

By ¹H NMR: If the reaction is in an NMR tube, acquire spectra at regular intervals (e.g., every 15-30 minutes). Monitor the disappearance of the characteristic signals of the starting 1,2-dioxine.

-

By TLC: Spot the reaction mixture on a TLC plate against a spot of the starting material. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the starting material and the appearance of new, more polar product spots indicate reaction progress. Causality: Continuous monitoring is essential because the HEO products can be unstable.[2] It allows the reaction to be stopped once the starting material is consumed, preventing potential product decomposition and providing a clear endpoint.

-

-

Equilibration and Analysis: Once the starting material is consumed (as determined by NMR or TLC), allow the solution to equilibrate at ambient temperature for 1 hour. Causality: The HEO products may exist in equilibrium with isomeric hemiketal forms.[1] Allowing the mixture to equilibrate ensures that the measured isomeric ratio is stable and representative.

-

Data Acquisition: Acquire a final, high-quality ¹H NMR spectrum of the crude reaction mixture. Determine the ratio of the regioisomeric HEO products by integrating characteristic, well-resolved signals (e.g., vinylic or carbinol protons). Causality: Due to product instability, direct analysis of the crude mixture is often the most reliable way to determine the reaction's regioselectivity before any potential changes during workup or purification.[1][2]

Data Summary and Interpretation

The regioselectivity of the ring-opening is highly dependent on the steric environment of the substrate. The following table provides an expected framework for results based on literature for sterically biased 1,2-dioxines.

| Catalyst (1-2 mol%) | Solvent | Temp (°C) | Approx. Time (h) | Expected Major Product | Expected Ratio (Major:Minor) |

| Co(II)(salen) | CDCl₃ | 25 | 1 - 4 | HEO from attack at less hindered oxygen | >5:1 |

| Co(II)(salen) | THF | 25 | 1 - 4 | HEO from attack at less hindered oxygen | >5:1 |

| Fe(II) species | CH₂Cl₂ | 25 | Variable | Mixture of products possible[1] | N/A |

Note: Ratios are illustrative and should be determined experimentally.

Applications in Research and Drug Development

The 1,4-diol and γ-hydroxyenone products derived from the ring-opening of 4-cyclohexyl-3,6-dihydro-1,2-dioxine are highly valuable synthons.

-

Access to Chiral Scaffolds: Asymmetric catalysis using chiral Co(II) complexes can provide enantioenriched HEOs, which are versatile chiral building blocks.[4]

-

Complex Molecule Synthesis: The 1,4-oxygenation pattern is a common feature in many complex natural products with potent biological activities, including antiparasitic and cytotoxic agents.[5]

-

Drug Discovery: The ability to stereoselectively introduce two oxygen functional groups in a 1,4-relationship is a powerful strategy for synthesizing novel heterocyclic systems and modifying existing drug candidates to improve their pharmacological profiles.[6]

References

-

Greatrex, B. W., Taylor, D. K., & Tiekink, E. R. T. (2005). Ring-Opening of Unsymmetrical 1,2-Dioxines Using Cobalt(II) Salen Complexes. The Journal of Organic Chemistry, 70(2), 470-479). [Link]

-

Greatrex, B. W., Taylor, D. K., & Tiekink, E. R. T. (2003). Base- and Co(II)-Catalyzed Ring-Opening Reactions of Perhydrooxireno[2,3-d][1][4]dioxines: An Efficient Route to 4-Hydroxy-2,3-epoxy-ketones. The Journal of Organic Chemistry, 68(14), 5625-5630). [Link]

-

Greatrex, B. W., Taylor, D. K., & Tiekink, E. R. T. (2005). Ring-Opening of Unsymmetrical 1,2-Dioxines Using Cobalt(II) Salen Complexes. The Journal of Organic Chemistry. [Link]

-

Greatrex, B. W., Taylor, D. K., & Tiekink, E. R. T. (2004). A Domino Ring-Opening/Epoxidation of 1,2-Dioxines. The Journal of Organic Chemistry, 69(8), 2923-2926). [Link]

-

Greatrex, B. W., Taylor, D. K., & Tiekink, E. R. T. (2004). A domino ring-opening/epoxidation of 1,2-dioxines. PubMed. [Link]

-

Greatrex, B. W., Taylor, D. K., & Tiekink, E. R. T. (2005). Ring-Opening of Unsymmetrical 1,2-Dioxines Using Cobalt(II) Salen Complexes. Figshare. [Link]

-

O'Brien, A. G., & Marletta, M. A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2354-2358). [Link]

-

Gillard, A., Gualtierotti, J. B., & Waser, J. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters, 23(5), 1848-1853). [Link]

-

Parra, A., & Martín, V. S. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4465). [Link]

Sources

Application Note: 4-Cyclohexyl-3,6-dihydro-1,2-dioxine as a Versatile Intermediate in Organic Synthesis

Executive Summary & Chemical Profile

4-Cyclohexyl-3,6-dihydro-1,2-dioxine (CAS: 681855-85-6) is a cyclic organic compound characterized by a six-membered endoperoxide ring fused with a cyclohexyl moiety[1]. In advanced organic synthesis and drug development, 1,2-dioxines are highly valued for their ability to act as thermodynamic springs. The weak O-O peroxide bond serves as a reactive linchpin that can be cleaved via homolytic or heterolytic pathways, making it a powerful electrophilic intermediate for introducing 1,4-oxygen functionality into complex molecular architectures[2].

This application note provides validated, step-by-step protocols for the upstream synthesis of this endoperoxide and its downstream transformation into γ -hydroxyenones, 2,5-dihydrofurans, and highly functionalized cyclopropanes.

Mechanistic Rationale & Synthetic Workflow

The reactivity of 4-cyclohexyl-3,6-dihydro-1,2-dioxine is dictated by the lability of its peroxide bridge. By carefully selecting the catalytic environment, chemists can drive the intermediate down distinct synthetic pathways:

-

Base-Catalyzed Heterolysis : Yields cis- γ -hydroxyenones via the Kornblum-DeLaMare rearrangement[3].

-

Phosphine Insertion : Drives ring contraction to form substituted 2,5-dihydrofurans[4].

-

Domino Reactions : Utilizing bifunctional reagents (like phosphorus ylides) allows for one-pot tandem rearrangement and Michael addition, yielding cyclopropanes[5].

Overall synthetic workflow utilizing 4-cyclohexyl-3,6-dihydro-1,2-dioxine as a central intermediate.

Upstream Synthesis: Preparation of the 1,2-Dioxine

The synthesis of 3,6-dihydro-1,2-dioxines is classically achieved via the[4+2] cycloaddition of singlet oxygen ( 1O2 ) to 1,3-dienes[2][3].

Protocol 1: Photooxygenation of 2-Cyclohexyl-1,3-butadiene

-

Causality : Ground-state triplet oxygen is unreactive towards dienes. Rose Bengal acts as a photosensitizer, absorbing light to excite triplet oxygen into the highly reactive singlet state, which readily undergoes a concerted pericyclic addition with the diene[2][6].

-

Procedure :

-

Dissolve 2-cyclohexyl-1,3-butadiene (1.16 g, 8.40 mmol) and Rose Bengal (approx. 100 mg) in 90 mL of anhydrous dichloromethane ( CH2Cl2 )[6].

-

Cool the reaction vessel to 0–5 °C using an ice bath. (Expert Insight: Maintaining a low temperature is critical to suppress premature homolytic cleavage of the newly formed peroxide bond and prevent polymerization).

-

Continuously bubble dry oxygen gas through the solution.

-

Irradiate the mixture using three 500 W tungsten lamps for 5–6 hours[2][6].

-

Concentrate the solution in vacuo and purify via flash chromatography (90:10 hexane/ethyl acetate) to isolate the product as a colorless oil[6].

-

Downstream Applications & Protocols

Kornblum-DeLaMare Rearrangement to γ -Hydroxyenones

The Kornblum-DeLaMare rearrangement is the most fundamental transformation of 1,2-dioxines, converting them into cis- γ -hydroxyenones[3].

-

Causality : A base or Lewis acid abstracts an α -proton adjacent to the peroxide bond, triggering a heterolytic electron cascade that cleaves the O-O bond[3]. Cobalt(II) Salen complexes are preferred over traditional amine bases because they allow the reaction to proceed under milder conditions, preventing the sensitive γ -hydroxyenone from dehydrating into a furan or isomerizing into a 1,4-diketone[2][3][5].

Mechanistic pathway of the base-catalyzed Kornblum-DeLaMare rearrangement.

-

Procedure :

-

Dissolve 4-cyclohexyl-3,6-dihydro-1,2-dioxine (1.0 mmol) in CH2Cl2 (5 mL)[2].

-

Add 1.0–2.0 mol % of Jacobsen's Co(SALEN) 2 catalyst[2][5].

-

Stir at ambient temperature until TLC indicates complete consumption of the starting material.

-

Purify immediately via silica gel chromatography to yield the corresponding cis- γ -hydroxyenone.

-

Triphenylphosphine-Mediated Ring Contraction

-

Causality : Trivalent phosphorus reagents are highly effective reducing agents for peroxide bonds. The phosphine inserts into the O-O bond to form a reactive phosphorane intermediate. Subsequent elimination of triphenylphosphine oxide (TPPO) drives the ring contraction, yielding 2,5-dihydrofurans[4].

-

Procedure :

Domino Cyclopropanation with Phosphorus Ylides

-

Causality : Stabilized phosphorus ylides act as both a base and a nucleophile. The ylide first induces a Kornblum-DeLaMare rearrangement to form a γ -hydroxyenone. It then performs a Michael addition on the enone, followed by an intramolecular cyclization that expels TPPO, yielding highly functionalized cyclopropanes[5].

-

Procedure :

-

Mix the 1,2-dioxine (1.26 mmol) and a stabilized ylide (e.g., tert-butyl 2-(triphenyl- λ5 -phosphanylidene)acetate, 1.26 mmol) in acetonitrile (10 mL)[5].

-

Add a catalytic amount of Co(SALEN) 2 (5 mg) to facilitate the initial rearrangement at lower temperatures[5].

-

Store at -15 °C for 48 hours to favor the desired diastereomeric pathway[5].

-

Isolate the resulting cyclopropane derivatives via column chromatography.

-

Quantitative Data Summary

The following table summarizes the key experimental parameters, mechanistic drivers, and expected yields for the transformations discussed in this protocol.

| Reaction Type | Reagents / Catalysts | Primary Product | Typical Yield | Mechanistic Driver |

| [4+2] Cycloaddition | Singlet O2 , Rose Bengal, hν | 4-Cyclohexyl-3,6-dihydro-1,2-dioxine | 75–85% | Concerted pericyclic reaction |

| Kornblum-DeLaMare | Co(SALEN) 2 or NEt3 | cis- γ -Hydroxyenone | >90% | Base-catalyzed O-O heterolysis |

| Ring Contraction | PPh3 , CH2Cl2 | 3-Cyclohexyl-2,5-dihydrofuran | 60–80% | Phosphorane intermediate elimination |

| Domino Cyclopropanation | Stabilized Phosphorus Ylides | Functionalized Cyclopropanes | 70–95% | Michael addition + intramolecular substitution |

| Epoxidation | Alkaline H2O2 | 4-hydroxy-2,3-epoxyketones | 65–85% | Nucleophilic addition / SN2 displacement |

References

- Source: evitachem.

- Ring-Opening of Unsymmetrical 1,2-Dioxines Using Cobalt(II)

- Source: acs.org (Journal of Organic Chemistry)

- Source: acs.org (Journal of Organic Chemistry)

- Source: acs.org (Journal of Organic Chemistry)

- 2004 American Chemical Society, J. Org. Chem.

Sources

Application Notes and Protocols: The Kornblum-DeLaMare Rearrangement of 1,2-Dioxine Derivatives

Introduction: Unlocking the Synthetic Potential of Endoperoxides

The Kornblum-DeLaMare rearrangement is a powerful transformation in organic synthesis that converts organic peroxides into a corresponding ketone and alcohol under basic or acidic conditions.[1] This reaction has found significant utility, particularly as a key strategic step in the synthesis of complex natural products.[2][3] When applied to cyclic endoperoxides, such as 1,2-dioxine derivatives, the rearrangement provides a direct and efficient route to valuable γ-hydroxy-α,β-unsaturated ketones (γ-hydroxyenones).[4][5] These motifs are crucial building blocks present in numerous biologically active molecules, making the Kornblum-DeLaMare rearrangement an indispensable tool for researchers in medicinal chemistry and drug development.[3]

The precursors, 1,2-dioxine derivatives (often bicyclic endoperoxides), are typically accessed through the [4+2] cycloaddition of singlet oxygen with a 1,3-diene, a process known as photooxygenation.[1][6] The subsequent base-catalyzed rearrangement offers a facile method to introduce a functionalized and stereochemically rich fragment into a molecule. This guide provides an in-depth exploration of the mechanism, applications, and detailed experimental protocols for leveraging the Kornblum-DeLaMare rearrangement on 1,2-dioxine systems.

Mechanistic Insights: The Driving Force of the Rearrangement

The Kornblum-DeLaMare rearrangement of a 1,2-dioxine derivative is fundamentally an elimination reaction initiated by a base. The entire process is driven by the cleavage of the inherently weak oxygen-oxygen single bond (bond energy of ~45 kcal/mol).[3]

The accepted mechanism proceeds as follows:

-

Deprotonation: A base abstracts an acidic proton on a carbon atom alpha (α) to the peroxide linkage. The presence of at least one α-hydrogen is a prerequisite for this reaction pathway.[1][7]

-

Rearrangement & O-O Bond Cleavage: The resulting carbanion intermediate undergoes a rearrangement. The electron pair from the carbanion forms a new carbon-oxygen double bond (ketone), which concomitantly triggers the heterolytic cleavage of the weak O-O bond.[1]

-

Protonation: This concerted step expels a hydroxyl anion, which is subsequently protonated by the conjugate acid of the base or during aqueous workup to yield the final alcohol functionality.

The choice of base is critical. Non-nucleophilic bases, such as triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU), favor the desired rearrangement pathway.[3][4] In contrast, strongly nucleophilic bases like organolithium reagents can lead to undesired side reactions, such as direct nucleophilic attack on the peroxide oxygen atoms, resulting in the formation of diols.[3]

Caption: Base-catalyzed mechanism of the Kornblum-DeLaMare rearrangement.

Experimental Workflow: From Diene to γ-Hydroxyenone

The overall transformation from a starting 1,3-diene to the final γ-hydroxyenone product involves two main stages: the synthesis of the 1,2-dioxine precursor and its subsequent rearrangement.

Caption: General experimental workflow from 1,3-diene to γ-hydroxyenone.

Application Protocol 1: General Rearrangement with Triethylamine

This protocol describes a general procedure for the rearrangement of a bicyclic 1,2-dioxine derivative to the corresponding γ-hydroxyenone using the non-nucleophilic base triethylamine.

Materials:

-

1,2-Dioxine derivative (1.0 equiv)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Triethylamine (Et₃N, distilled, 1.5-3.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the 1,2-dioxine derivative (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5-3.0 equiv) dropwise to the stirred solution via syringe. The optimal amount of base may vary depending on the substrate.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from 1 to 24 hours.

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure γ-hydroxyenone.

Application Protocol 2: Enantioselective Rearrangement of a meso-Endoperoxide

This protocol is adapted from the work of Staben and Toste and describes the desymmetrization of a meso-endoperoxide using a chiral cinchona alkaloid-derived catalyst to yield an enantioenriched γ-hydroxyenone.[6][8]

Materials:

-

meso-endoperoxide (e.g., 2,3-Dioxa-bicyclo[2.2.2]oct-5-ene derivative, 1.0 equiv)

-

Chiral Catalyst (e.g., 6'-hydroxy-cinchona alkaloid derivative, 5-10 mol%)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Silica gel for column chromatography

Equipment:

-

Scintillation vial or small round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Standard laboratory glassware

Procedure:

-

Catalyst and Substrate Preparation: In a vial under a nitrogen or argon atmosphere, combine the meso-endoperoxide (1.0 equiv) and the chiral cinchona alkaloid catalyst (0.05-0.10 equiv).

-

Solvent Addition: Add anhydrous dichloromethane to achieve a substrate concentration of 0.1-1.0 M.[6]

-

Reaction: Stir the solution at room temperature.

-

Monitoring: Monitor the reaction for the consumption of the starting material by TLC or ¹H NMR spectroscopy. Typical reaction times range from 6 to 24 hours.

-

Direct Purification: Once the reaction is deemed complete, the reaction mixture can often be directly loaded onto a silica gel column.

-

Purification: Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the enantioenriched γ-hydroxyenone. The catalyst can often be recovered during chromatography.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by converting the product to a diastereomeric derivative for NMR analysis.

Data Summary: Reaction Conditions and Yields

The following table summarizes various conditions reported for the Kornblum-DeLaMare rearrangement on different 1,2-dioxine and endoperoxide substrates.

| Substrate (Endoperoxide) | Base / Catalyst (equiv. or mol%) | Solvent | Temp. (°C) | Time (h) | Product (γ-Hydroxyenone) Yield (%) | Reference |

| 2,3-Dioxabicyclo[2.2.1]heptane | Et₃N | CDCl₃ | RT | - | 95 | [7] |

| 2,3-Dioxabicyclo[2.2.2]oct-5-ene | Et₃N (1.1 equiv) | CDCl₃ | RT | < 0.5 | > 95 | [7] |

| 2,3-Dioxabicyclo[2.2.2]oct-5-ene | Pyridine (1.1 equiv) | CDCl₃ | RT | > 168 | No Reaction | [7] |

| 1,4-Dimethyl-2,3-dioxabicyclo[2.2.2]oct-5-ene | (6'-OH)-Cinchonidine deriv. (5 mol%) | CH₂Cl₂ | RT | 6 | 97 (99% ee) | [6] |

| 1-Isopropyl-4-methyl-2,3-dioxabicyclo[2.2.2]oct-5-ene | (6'-OH)-Cinchonidine deriv. (5 mol%) | CH₂Cl₂ | RT | 12 | 98 (98% ee) | [6] |

| 2,3-Dioxabicyclo[3.2.2]non-6-ene | (6'-OH)-Cinchonidine deriv. (5 mol%) | CH₂Cl₂ | RT | 24 | 95 (92% ee) | [6] |

| Fulvene Endoperoxide | DBU | CH₂Cl₂ | RT | - | 76-83 | [4] |

References

-

Kornblum, N., & DeLaMare, H. E. (1951). The Base Catalyzed Decomposition of a Dialkyl Peroxide. Journal of the American Chemical Society, 73(2), 880–881. [Link]

-

Kimber, M. C., & Lee, D. S. (2024). The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation. Natural Product Reports, 41(2), 237-264. [Link]

-

Staben, S. T., Linghu, X., & Toste, F. D. (2006). Enantioselective Synthesis of γ-Hydroxyenones by Chiral Base-Catalyzed Kornblum DeLaMare Rearrangement. Journal of the American Chemical Society, 128(39), 12658–12659. [Link]

-

Kimber, M. C., & Lee, D. S. (2024). The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation. Natural Product Reports. Published by The Royal Society of Chemistry. [Link]

-

Staben, S. T., Linghu, X., & Toste, F. D. (2006). Enantioselective synthesis of gamma-hydroxyenones by chiral base-catalyzed Kornblum DeLaMare rearrangement. Journal of the American Chemical Society, 128(39), 12658-12659. [Link]

-

Snider, B. B., & Shi, B. (2002). 1,2-dioxines as masked cis gamma-hydroxy enones and their versatility in the synthesis of highly substituted gamma-lactones. The Journal of Organic Chemistry, 67(15), 5307-5314. [Link]

-

Wikipedia contributors. (2023). Kornblum–DeLaMare rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

-

Isasc, R., et al. (2025). Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes. Organic Letters. [Link]

-

Mete, E., Altundaş, R., Seçen, H., & Balci, M. (2003). Studies on the Mechanism of Base-Catalyzed Decomposition of Bicyclic Endoperoxides. Turkish Journal of Chemistry, 27(1), 145-153. [Link]

-

Kimber, M. C., & Lee, D. S. (2024). The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation. Natural Product Reports. [Link]

-

Kulesza, A., et al. (2016). Rearrangements of organic peroxides and related processes. Beilstein Journal of Organic Chemistry, 12, 1647-1748. [Link]

-

Greatrex, B. W., et al. (2023). Desymmetrization and Kinetic Resolution of Endoperoxides Using a Bifunctional Organocatalyst. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of γ-hydroxy ketones and aldehydes. [Link]

Sources

- 1. Kornblum–DeLaMare rearrangement - Wikipedia [en.wikipedia.org]

- 2. figshare.com [figshare.com]

- 3. The Kornblum DeLaMare rearrangement in natural product synthesis: 25 years of innovation - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00058C [pubs.rsc.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. γ-Hydroxy carbonyl compound synthesis by C-C coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Enantioselective synthesis of gamma-hydroxyenones by chiral base-catalyzed Kornblum DeLaMare rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Stereoselective Reduction of 4-Cyclohexyl-3,6-dihydro-1,2-dioxine to cis-Diols

Introduction

The 3,6-dihydro-1,2-dioxin framework represents a class of cyclic peroxides, or endoperoxides, that are pivotal intermediates in modern organic synthesis. Often generated through [4+2] cycloaddition reactions between a 1,3-diene and singlet oxygen, these structures serve as versatile precursors to a range of functionalized molecules.[1] A particularly valuable transformation is the stereoselective reduction of the endoperoxide bridge to yield vicinal cis-diols. This moiety is a key structural motif found in numerous natural products and pharmacologically active compounds.[2]

This document provides a detailed guide for researchers on the controlled reduction of a representative substrate, 4-cyclohexyl-3,6-dihydro-1,2-dioxine, to its corresponding cis-diol, cis-4-cyclohexyl-cyclohex-4-ene-1,2-diol. We will explore the underlying mechanistic principles that govern the high stereoselectivity of this conversion and present detailed, field-proven protocols for achieving this transformation using common laboratory reagents. The causality behind experimental choices, safety considerations, and troubleshooting are emphasized to ensure reliable and reproducible outcomes.

Section 1: Mechanistic Principles and Stereochemical Control

The reduction of the O-O bond in 3,6-dihydro-1,2-dioxines is the central transformation. The inherent structure of the bicyclic-like endoperoxide ring system is the primary factor dictating the stereochemical outcome. The convex face of the molecule is sterically accessible, while the concave face is hindered. Consequently, reagents such as catalysts for hydrogenation or hydride donors will preferentially approach from the less hindered, convex face.

This directed approach ensures that both C-O bonds of the resulting diol are formed on the same side of the ring's plane, leading to the exclusive formation of the cis-diol. The process can be generalized as a reductive cleavage of the peroxide bond, followed by or concerted with the formation of two hydroxyl groups.

Various reductive pathways can be employed, with catalytic hydrogenation being one of the most reliable for achieving high cis-selectivity. The substrate adsorbs onto the catalyst surface from its less hindered face, and hydrogen is delivered syn-facially to cleave the O-O bond.[3] Alternative methods, such as reduction with metal hydrides, can also be effective, though they may present different challenges regarding selectivity and safety.

Sources

Application Note: In Vitro Antimalarial Evaluation of 1,2-Dioxine Endoperoxides

Executive Summary & Mechanistic Rationale

The global emergence of multidrug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial scaffolds. While artemisinin and its derivatives (which contain a complex 1,2,4-trioxane core) remain the frontline treatment, synthetic 1,2-dioxines (six-membered cyclic peroxides) have emerged as highly potent, structurally simpler, and synthetically accessible alternatives[1].

The pharmacodynamic mechanism of 1,2-dioxines hinges entirely on their endoperoxide bridge. During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing free heme (ferriprotoporphyrin IX). The Fe(II) center of the heme interacts with the 1,2-dioxine endoperoxide, triggering a one-electron reduction that cleaves the O–O bond. This produces an oxygen-centered radical that rapidly undergoes β-scission rearrangement to form a highly reactive carbon-centered radical. This toxic intermediate alkylates essential parasitic targets (including heme and critical proteins), ultimately leading to parasite death[2],[3].

Fe(II)-mediated activation of 1,2-dioxines into toxic carbon-centered radicals.

Experimental Design & Causality

To accurately evaluate the antimalarial efficacy of novel 1,2-dioxine libraries, the SYBR Green I fluorescence assay has become the gold standard. Unlike traditional isotopic [3H]-hypoxanthine incorporation methods, the SYBR Green I assay is non-radioactive, cost-effective, and highly amenable to high-throughput screening[4].

Causality in Assay Design:

-

Targeting DNA: Mature human erythrocytes lack a nucleus and DNA. Therefore, any double-stranded DNA detected in the culture is exclusively parasitic. SYBR Green I intercalates into this DNA, providing a direct, linear readout of parasite proliferation[4].

-

Incubation Time (72h): P. falciparum has a 48-hour intraerythrocytic life cycle. A 72-hour incubation encompasses 1.5 life cycles, ensuring that 1,2-dioxines—which may act on specific developmental stages (rings, trophozoites, or schizonts)—have sufficient time to exert measurable growth inhibition[5].

-

Starting Parasitemia (1%) and Hematocrit (2%): Maintaining a 2% hematocrit prevents nutrient depletion and toxic waste accumulation, while a 1% starting parasitemia ensures the final fluorescence signal remains within the linear dynamic range of the plate reader without reaching a plateau phase prematurely[5].

Step-by-Step Protocol: SYBR Green I Susceptibility Assay

Step-by-step workflow for the SYBR Green I in vitro antimalarial susceptibility assay.

Materials & Reagents

-

P. falciparum cultures (e.g., CQ-sensitive D10, CQ-resistant W2).

-

Complete culture medium (RPMI 1640, supplemented with HEPES, hypoxanthine, and Albumax II or human serum).

-

Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5[5].

-

SYBR Green I dye (10,000X stock in DMSO)[4].

Methodology

-

Compound Preparation: Dissolve 1,2-dioxine compounds in DMSO. Perform serial dilutions in complete medium to generate a 10-point concentration-response curve. Self-Validation Check: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.

-

Culture Synchronization & Plating: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Adjust the culture to 1% parasitemia and 2% hematocrit using uninfected human O+ erythrocytes and complete medium[5]. Dispense 90 µL of the parasite suspension into 96-well or 384-well black, clear-bottom microtiter plates.

-

Dosing & Incubation: Add 10 µL of the pre-diluted 1,2-dioxine compounds to the designated wells. Include positive controls (e.g., Chloroquine, Artemisinin) and negative controls (uninfected RBCs at 2% hematocrit for background subtraction). Incubate the plates for 72 hours at 37°C in a humidified gas mixture (5% CO2, 5% O2, 90% N2)[5].

-

Lysis and Staining: Prepare the working SYBR Green I solution by diluting the 10,000X stock into the Lysis Buffer (typically 2 µL of dye per 10 mL of buffer). Causality Note: Saponin selectively lyses the erythrocyte membrane, while Triton X-100 permeabilizes the parasite membrane, allowing the dye to access the DNA. EDTA inhibits endogenous DNases, preserving the nucleic acid targets. Add an equal volume of the SYBR/Lysis mixture to each well.

-

Signal Acquisition: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm[4].

Quantitative Benchmarks & Data Interpretation

The structural flexibility of the 1,2-dioxine/dioxane core allows for extensive structure-activity relationship (SAR) optimization. Below is a summarized benchmark of representative 1,2-dioxine derivatives and their in vitro efficacy against P. falciparum strains:

| Compound Class / Derivative | Target Strain | IC50 Value | Reference |

| 3-methoxy-1,2-dioxane (Compound 9a) | W2 (CQ-Resistant) | 200 nM | [6] |

| 1,2-dioxane-chloroquinoline hybrid (9k-p) | D10 (CQ-Sensitive) | 50 - 90 nM | [6] |

| Fused 1,2-dioxolane/dioxine (Compound 2p) | P. falciparum (3D7) | 19 nM | [7] |

| Aza-peroxide (Compound 9f) | P. falciparum | 5.63 ng/mL | [8] |

| Chloroquine (Reference Standard) | D10 (CQ-Sensitive) | ~5.2 ng/mL | [8] |

Quality Control & Assay Validation

A robust protocol must operate as a self-validating system to ensure data integrity during drug development:

-

Z'-Factor Calculation: Assess assay robustness using the Z'-factor based on the positive (artemisinin/chloroquine) and negative (uninfected RBC) controls. A value between 0.5 and 1.0 indicates an excellent, reliable assay.

-

Background Subtraction: Uninfected RBCs treated with SYBR Green I will exhibit baseline autofluorescence. This must be subtracted from all test wells to isolate the true parasitic DNA signal[4].

-

Reference Benchmarking: Always run a known endoperoxide (e.g., artemisinin) and a standard quinoline (e.g., chloroquine) in parallel. If the IC50 of chloroquine against the D10 strain deviates significantly from historical baselines, the assay plate should be invalidated[8].

References

-

Insight into the mechanism of action of plakortins, simple 1,2-dioxane antimalarials. National Institutes of Health (NIH). 2

-

P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template. Infectious Diseases Data Observatory (IDDO).

-

Insight into the mechanism of action of plakortins, simple - 1,2-dioxane. RSC Publishing.3

-

Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. National Institutes of Health (NIH). 5

-

The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. National Institutes of Health (NIH). 4

-

Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. ResearchGate. 8

-

Visible-light Mediated Oxidative Ring Expansion of Anellated Cyclopropanes to Fused Endoperoxides with Antimalarial Activity. RSC Publishing. 7

-

New antimalarial 3-methoxy-1,2-dioxanes: optimization of cellular pharmacokinetics and pharmacodynamics properties by incorporation of amino and N-heterocyclic moieties at C4. ResearchGate. 6

-

Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold. National Institutes of Health (NIH). 1

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the mechanism of action of plakortins, simple 1,2-dioxane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]